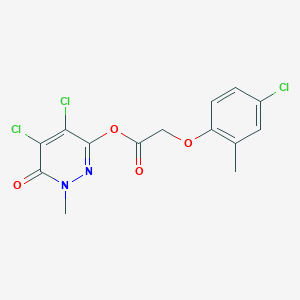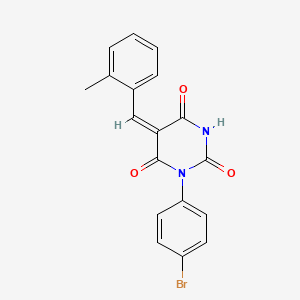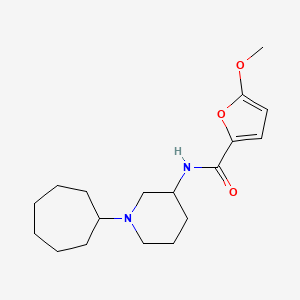![molecular formula C17H24N2O3S B6097526 tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B6097526.png)
tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate, also known as MTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTDP is a pyrrolidine-based compound that has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory, anti-tumor, and anti-oxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, this compound has been shown to exhibit significant neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative diseases. However, there are some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, and its safety profile has not been fully established. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its pharmacological properties.
Future Directions
There are several future directions for the study of tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate. One potential direction is the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative diseases based on the properties of this compound. Another potential direction is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapeutics. Furthermore, the safety profile of this compound needs to be fully established, and further research is needed to determine its pharmacokinetic and pharmacodynamic properties. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for a wide range of diseases.
Synthesis Methods
Tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate can be synthesized using various methods, including the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with 3-(methylthio)aniline in the presence of a coupling reagent. The reaction yields this compound as a white solid. Other methods of synthesis include the reaction of 2-(tert-butoxycarbonyl)pyrrolidine with 3-(methylthio)aniline in the presence of a base, and the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with 3-(methylthio)aniline in the presence of a catalyst.
Scientific Research Applications
Tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, this compound has been shown to exhibit significant neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
tert-butyl 2-[(3-methylsulfanylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-17(2,3)22-16(21)19-10-6-9-14(19)15(20)18-12-7-5-8-13(11-12)23-4/h5,7-8,11,14H,6,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLKURUSXDLFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6097455.png)
![ethyl (4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B6097462.png)

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6097470.png)
![2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6097480.png)

![4-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6097487.png)
![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(2-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6097498.png)
![N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6097504.png)
![N-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)-N'-phenylguanidine](/img/structure/B6097512.png)
![2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6097533.png)
![1-(2,6-difluorobenzyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097539.png)